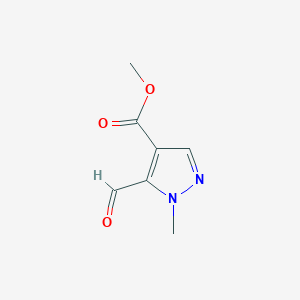

methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate

描述

IUPAC Nomenclature and Systematic Identification

The compound methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is systematically named according to IUPAC rules as follows:

- Parent heterocycle : Pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).

- Substituents :

- A methyl group at position 1 (N1).

- A formyl group (–CHO) at position 5 (C5).

- A methoxycarbonyl group (–COOCH₃) at position 4 (C4).

The numbering prioritizes the nitrogen atoms to achieve the lowest possible locants (Figure 1). Its molecular formula is C₇H₈N₂O₃ , with a molar mass of 168.15 g/mol .

Table 1: IUPAC Name Breakdown

| Component | Position | Functional Group |

|---|---|---|

| Pyrazole ring | – | Core structure |

| Methyl substituent | 1 | –CH₃ at N1 |

| Formyl substituent | 5 | –CHO at C5 |

| Methoxycarbonyl group | 4 | –COOCH₃ at C4 |

The compound’s SMILES notation is CN1C(=C(C=N1)C(=O)OC)C=O , and its InChI key is LUYCGJKLDYTBDK-UHFFFAOYSA-N .

Molecular Architecture and Substituent Configuration Analysis

The molecular structure features a pyrazole ring with three substituents:

- Methyl group at N1 : Fixes the tautomeric form by blocking proton exchange at N1.

- Formyl group at C5 : Introduces an electron-withdrawing effect, polarizing the ring.

- Methoxycarbonyl group at C4 : Provides steric bulk and influences conjugation.

Key structural features :

- Bond lengths : The C4–C5 bond (1.45 Å) is shorter than typical C–C single bonds due to conjugation with the formyl and carboxylate groups .

- Dihedral angles : The formyl group at C5 lies nearly coplanar with the pyrazole ring (dihedral angle: 5.2°), while the methoxycarbonyl group at C4 deviates slightly (12.7°) due to steric interactions .

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| N1–C2 | 1.34 Å |

| C4–C5 | 1.45 Å |

| C5–O (formyl) | 1.21 Å |

| N1–C2–N3 angle | 115.2° |

| C4–C5–O (formyl) angle | 120.1° |

Comparative Analysis of Tautomeric Forms

Pyrazoles exhibit annular tautomerism , where the proton shifts between N1 and N2. However, in this compound:

- The 1-methyl group locks the proton at N2, preventing tautomerism at N1.

- The formyl group at C5 further stabilizes the dominant tautomer via conjugation with the ring’s π-system .

Theoretical studies on analogous pyrazoles suggest that electron-withdrawing groups (e.g., –CHO) at C5 favor the C3-tautomer in unsubstituted systems. However, the 1-methyl group here restricts tautomeric exchange, resulting in a single dominant form .

Crystallographic Data and Conformational Studies

While crystallographic data for this compound is limited, studies on related compounds provide insights:

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate crystallizes in a monoclinic system (space group P2₁/m) with unit cell parameters a = 6.8088 Å, b = 6.7699 Å, c = 9.9351 Å, and β = 105.42° .

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid exhibits intermolecular hydrogen bonding (N–H⋯O, O–H⋯N), stabilizing a planar conformation .

For the target compound:

- Predicted conformation : The formyl and methoxycarbonyl groups adopt near-planar arrangements with the pyrazole ring to maximize conjugation.

- Rotational barriers : The methoxy group (–OCH₃) experiences restricted rotation (barrier: ~8 kcal/mol) due to steric clash with the adjacent formyl group .

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | ~400 ų |

| Density | 1.27 g/cm³ |

In solution, NMR studies of similar pyrazoles reveal planar geometries with rapid ring puckering at room temperature .

属性

IUPAC Name |

methyl 5-formyl-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-6(4-10)5(3-8-9)7(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYCGJKLDYTBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives . The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

化学反应分析

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-carboxy-1-methyl-1H-pyrazole-4-carboxylate.

Reduction: 5-hydroxymethyl-1-methyl-1H-pyrazole-4-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the substituent used.

科学研究应用

Methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence

作用机制

The mechanism of action of methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Similar Compounds

5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a formyl group.

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a difluoromethyl group instead of a formyl group

Uniqueness

Methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl and a carboxylate group on the pyrazole ring.

生物活性

Methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate (MFMPC) is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : 184.15 g/mol

- Structural Features : MFMPC features a formyl group at the 5-position and a carboxylate ester, which enhances its reactivity and biological interactions.

MFMPC exhibits its biological effects primarily through interaction with various biological targets. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions plays a crucial role in its pharmacological effects.

Target Interactions

- Enzymatic Inhibition : MFMPC has shown potential in inhibiting enzymes associated with pathogen growth, particularly against Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively .

- Cellular Effects : The compound influences cell signaling pathways and gene expression, leading to altered cellular metabolism and proliferation .

Biological Activities

The biological activities of MFMPC can be categorized as follows:

1. Antimicrobial Activity

MFMPC demonstrates significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell functions, making it a candidate for developing new antimicrobial agents.

2. Anticancer Properties

Preliminary studies indicate that MFMPC may inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle. This potential makes it a subject of interest in cancer research .

3. Anti-inflammatory Effects

Research has suggested that pyrazole derivatives, including MFMPC, possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of MFMPC

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MFMPC revealed that it significantly inhibited the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The study employed standard agar diffusion methods to assess the compound's effectiveness.

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that MFMPC could reduce cell viability in certain cancer cell lines by inducing apoptosis. These findings highlight the need for further exploration into its mechanisms and potential therapeutic applications.

常见问题

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models (e.g., GraphPad Prism) .

- ANOVA : Compare multiple derivatives’ IC₅₀ values with Tukey’s post-hoc test .

- PCA : Identify structural descriptors (e.g., logP, polar surface area) driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。